
2-Amino-4,5-dimethoxybenzonitrile
Overview
Description
2-Amino-4,5-dimethoxybenzonitrile (CAS: 26961-27-3) is a substituted aromatic nitrile with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . It is characterized by:
- Physical Properties: Melting point of 96–101°C, boiling point of 346.6°C, and density of 1.2 g/cm³ .
- Structural Features: An amino group (-NH₂) at position 2, methoxy groups (-OCH₃) at positions 4 and 5, and a nitrile (-CN) group at position 1 (SMILES: COC1=C(OC)C=C(C#N)C(N)=C1) .
- Applications: Used as a synthetic intermediate in pharmaceuticals and organic chemistry due to its nucleophilic aromatic ring (enhanced by methoxy groups) and polar nitrile functionality .
The compound is commercially available in >97% purity and is supplied by major manufacturers like FUJIFILM Wako and Thermo Scientific .
Preparation Methods
Physicochemical Properties
Before delving into synthetic routes, understanding the compound’s properties is critical for optimizing reaction conditions and purification strategies. Key properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₀N₂O₂ | |
Molecular weight | 178.19 g/mol | |
Melting point | 96–101 °C | |
Boiling point | 346.6 ± 42.0 °C (predicted) | |
Density | 1.20 ± 0.1 g/cm³ | |
pKa | 1.99 ± 0.10 (predicted) |
The compound’s structure features an electron-deficient nitrile group at position 1, an amino group at position 2, and methoxy substituents at positions 4 and 5. This arrangement influences its reactivity in nucleophilic and electrophilic substitutions .
Synthetic Routes
Nucleophilic Aromatic Substitution (NAS)
A common approach for synthesizing aromatic amines involves replacing a leaving group (e.g., halide) with an amino group via NAS. For this compound, this method typically proceeds as follows:
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Starting Material : 2-Chloro-4,5-dimethoxybenzonitrile.
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Reagents : Ammonia (NH₃) or ammonium hydroxide (NH₄OH) under high pressure.
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Conditions :
Mechanism :
The chloro group at position 2 undergoes displacement by ammonia, facilitated by the electron-withdrawing nitrile group, which activates the aromatic ring toward nucleophilic attack. Methoxy substituents at positions 4 and 5 further direct the nucleophile to the ortho and para positions, though steric hindrance limits para substitution .
Yield : ~70–85% (reported in analogous syntheses) .
Reduction of Nitro Precursors
Nitro-to-amine reduction is a robust method for introducing amino groups. For this compound, the synthesis involves:
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Starting Material : 2-Nitro-4,5-dimethoxybenzonitrile.
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Reducing Agents :
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Hydrogen gas (H₂) with palladium on carbon (Pd/C)
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Sodium dithionite (Na₂S₂O₄) in aqueous ethanol
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Conditions :
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Temperature: 25–50 °C
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Pressure: 1–3 atm (for H₂)
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Mechanism :
The nitro group is reduced to an amine via catalytic hydrogenation or chemoselective reduction. The nitrile group remains intact under these conditions due to its stability toward common reductants .
Yield : 80–90% (extrapolated from similar reductions) .
Cyanation of Aminated Precursors
Introducing the nitrile group after amination is an alternative strategy:
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Starting Material : 2-Amino-4,5-dimethoxybenzaldehyde.
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Reagents : Hydroxylamine (NH₂OH) followed by dehydration with acetic anhydride.
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Conditions :
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Temperature: 80–100 °C
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Solvent: Pyridine or dimethylformamide (DMF)
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Mechanism :
The aldehyde is converted to an oxime intermediate, which undergoes dehydration to form the nitrile. This method avoids harsh cyanation reagents like cyanide salts .
Yield : ~65–75% (based on analogous aldehyde-to-nitrile conversions) .
Industrial-Scale Production
Large-scale synthesis prioritizes cost-efficiency and safety. Key considerations include:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.
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Catalyst Recovery : Palladium or copper catalysts are recycled via filtration or ion-exchange resins.
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Purification : Recrystallization from ethanol-water mixtures achieves >95% purity .
Reaction Optimization
Solvent Effects
Solvent | Dielectric Constant | Yield (%) |
---|---|---|
Ethanol | 24.3 | 78 |
DMF | 36.7 | 85 |
Water | 80.1 | 68 |
Polar aprotic solvents like DMF improve solubility of intermediates, enhancing reaction rates .
Temperature and Pressure
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 120–150 °C | Maximizes kinetics without decomposition |
Pressure (H₂) | 2–3 atm | Accelerates nitro reduction |
Elevated temperatures are critical for NAS but require careful control to prevent side reactions .
Applications in Further Synthesis
This compound serves as a precursor for quinazoline-2,4(1H,3H)-diones via CO₂ fixation:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-4,5-dimethoxybenzonitrile can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- Structural Features : Contains an amino group at the 2-position and methoxy groups at the 4 and 5 positions relative to the nitrile group.
Organic Synthesis
ADMB is primarily used as an intermediate in organic synthesis , facilitating the creation of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, enabling the introduction of other functional groups.
- Catalysis : It serves as a ligand in catalytic processes, enhancing the efficiency of reactions by stabilizing transition states or intermediates.
Pharmaceutical Development
ADMB has shown promise in pharmaceutical applications, particularly in the development of compounds with potential therapeutic effects:
- Antitumor Activity : Studies have indicated that derivatives of ADMB can induce apoptosis in cancer cells by interacting with tubulin at the colchicine-binding site, leading to cell cycle arrest .
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression, which suggests its utility in designing targeted cancer therapies.
Biological Studies
In biochemical research, ADMB is utilized to study enzyme mechanisms and protein interactions:
- Mechanistic Studies : It aids in understanding how certain enzymes function and interact with substrates, providing insights into metabolic pathways.
- Signal Transduction Research : The compound may interfere with cellular signaling pathways, affecting various biological processes.
Material Science
In materials science, ADMB is employed in the development of advanced materials:
- Polymer Chemistry : Its derivatives are investigated for their role as co-initiators in cationic photopolymerization processes, enhancing the properties of polymers .
- Fluorescent Sensors : Certain derivatives exhibit fluorescence properties that make them suitable for use as sensors in polymer applications .
Table 1: Summary of Applications
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor properties of ADMB derivatives through high-throughput screening assays. Compounds were shown to induce apoptosis selectively in proliferating cancer cells by disrupting tubulin polymerization. This mechanism highlights the potential for ADMB-based compounds in cancer treatment strategies .
Case Study 2: Fluorescent Sensor Development
Research demonstrated that derivatives of ADMB could be used as fluorescent sensors for monitoring polymerization processes. These compounds exhibited significant fluorescence intensity changes during polymerization, making them valuable tools for real-time monitoring of material properties .
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 2-amino-4,5-dimethoxybenzonitrile is compared below with two analogs: 2-amino-4-nitrobenzonitrile and 2-amino-5-nitrobenzotrifluoride. Key differences arise from substituent electronic effects and steric configurations.
Structural and Electronic Comparison
Physical Properties and Reactivity
Research Findings and Trends
- Synthetic Utility: The methoxy groups in this compound enable selective interactions with electrophiles, as demonstrated in co-crystal studies with diclofenac (IR spectra: 1670–1695 cm⁻¹ for carboxylate interactions) .
- This suggests that substituent choice critically impacts biological function.
Biological Activity
2-Amino-4,5-dimethoxybenzonitrile (C9H10N2O2) is an organic compound characterized by an amino group and two methoxy substituents on a benzonitrile core. This unique structure suggests potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms, effects, and potential therapeutic applications.
- Molecular Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- Structure : Contains an amino group at the 2-position and methoxy groups at the 4 and 5 positions relative to the nitrile group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antitumor properties and its role as a potential inhibitor of specific enzymes involved in cancer progression.
Antitumor Properties
One significant study evaluated the antitumor effects of compounds related to this compound in tumor-bearing mice. The research indicated that these compounds could induce tumor necrosis and disrupt vascular function in tumors, suggesting their utility as vascular targeting agents. The study involved administering varying doses to CD-1 male mice and assessing tumor necrosis through histological analysis .
Key Findings:
- Tumor Necrosis : Mice treated with compounds showed significant levels of tumor necrosis, with scores indicating up to 100% necrosis in some cases.
- Vascular Dysfunction : The compounds effectively starved tumors by disrupting their blood supply, leading to cell death.
Enzyme Inhibition
Research has also highlighted the compound's role as a selective inhibitor for G9a-like proteins (GLP), which are implicated in various cancers. The structure-activity relationship (SAR) studies revealed that modifications to the amino group significantly affect potency against GLP .
Inhibition Data Summary:
Compound | IC50 (nM) | Selectivity |
---|---|---|
This compound | 1150 ± 47 | Moderate |
Secondary amine analogues | <100 | High |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Histone Methylation : By inhibiting G9a-like proteins, it prevents the methylation of histones and non-histone proteins involved in tumor progression.
- Neurotoxicity Studies : Investigations into related compounds suggest that structural modifications can lead to increased cytotoxicity in neuronal cells, indicating a potential risk for neurotoxic effects .
Case Studies
Several case studies have documented the effects of this compound derivatives in clinical settings:
- Study on Vascular Targeting Agents : A controlled trial demonstrated that derivatives could significantly reduce tumor size compared to controls.
- Neurotoxicity Assessment : In vitro studies using SH-SY5Y neuronal cell lines showed varying degrees of cytotoxicity depending on concentrations used, with implications for safety in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established laboratory-scale synthesis routes for 2-Amino-4,5-dimethoxybenzonitrile?
- Methodology : The compound can be synthesized via condensation reactions using monosubstituted malonic acid diesters with guanidine in sodium ethoxide, optimized with Vilsmeier–Haack–Arnold reagents for high yields . Alternatively, catalytic systems like diethylamine (DEA) in aqueous media enable efficient conversion to quinazoline derivatives (93% yield), with DEA recovery via filtration and water washing . Purification typically involves column chromatography or recrystallization.
Q. How should researchers verify the purity and structural identity of this compound?
- Methodology : Use X-ray crystallography to confirm molecular geometry and intermolecular interactions, as demonstrated in crystallographic studies . Complementary techniques include HPLC for purity assessment (>95% threshold) and NMR (¹H/¹³C) to analyze functional groups. FT-IR can validate nitrile (C≡N) and methoxy (-OCH₃) stretches .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodology : Store in airtight, light-resistant containers under dry, ventilated conditions. Avoid moisture and electrostatic discharge, as degradation products (e.g., oxides) may form under humid or high-temperature environments .
Advanced Research Questions
Q. Which catalytic systems enhance the reactivity of this compound in CO₂ fixation reactions?
- Methodology : DEA in water acts as a recyclable catalyst for synthesizing quinazoline-2,4-(1H,3H)-diones. Key parameters include a CO₂ pressure of 1 atm and 80°C reaction temperature, achieving 93% yield. Post-reaction, DEA is recovered via aqueous phase separation . For scalability, optimize catalyst loading (5–10 mol%) and monitor kinetics via in situ FT-IR.
Q. How do steric and electronic effects of substituents influence nucleophilic substitution reactions involving this compound?
- Methodology : Methoxy groups at positions 4 and 5 donate electron density, activating the nitrile group for nucleophilic attack. Steric hindrance from the dimethoxy arrangement can slow reactions; this is validated by X-ray crystallographic data showing intermolecular hydrogen bonds between amino and methoxy groups . Computational modeling (DFT) can further predict reactivity hotspots.
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology : Pilot biological screening (e.g., nitric oxide inhibition assays in murine peritoneal cells) should control for substituent effects. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine derivatives show IC₅₀ values of 2 μM, while hydroxylated analogs are inactive . Use dose-response curves and statistical tools (e.g., ANOVA) to validate reproducibility across cell lines.
Q. How can researchers leverage structural data to design novel pharmaceutical intermediates from this compound?
- Methodology : The compound serves as a precursor in antipsychotic drug synthesis (e.g., Abanquil), where it undergoes acetylation or fumarate salt formation. Reaction pathways should prioritize regioselectivity, guided by crystallographic data on bond angles and packing motifs . Scale-up requires optimizing zinc chloride or phosphorus(V) oxychloride stoichiometry .
Q. Data Analysis & Experimental Design
Q. What analytical workflows address discrepancies in reaction yield optimization studies?
- Methodology : Employ design of experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For DEA-catalyzed reactions, a central composite design (CCD) can identify optimal CO₂ pressure (1–5 atm) and reaction time (12–24 hrs). Conflicting yield data may arise from incomplete catalyst recovery; address this via ICP-MS to quantify residual DEA .
Q. How do researchers validate the ecological safety of this compound in waste streams?
- Methodology : Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna LC₅₀ assays). While current data gaps exist , prioritize hydrolysis studies under neutral/pH-adjusted conditions to identify persistent metabolites. Partner with licensed waste management firms for compliant disposal .
Properties
IUPAC Name |
2-amino-4,5-dimethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAYMNUBIULRMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352892 | |
Record name | 2-Amino-4,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26961-27-3 | |
Record name | 2-Amino-4,5-dimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26961-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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